Cas no 2846-96-0 (6-(morpholin-4-yl)-9H-purine)

6-(morpholin-4-yl)-9H-purine 化学的及び物理的性質
名前と識別子
-
- 4-(1H-Purin-6-yl)morpholine
- 4-(7H-purin-6-yl)morpholine
- 9H-Purine,6-(4-morpholinyl)-
- 2wmu
- 4-(9h-purin-6-yl)morpholine
- 4-purin-6-ylmorpholine
- 6-(morpholin-1-yl)-9H-purine
- 6-(morpholin-4-yl)-9H-purine
- 6-morpholin-4-yl-7(9)H-purine
- 6-Morpholino-9H-purine
- 6-Morpholinopurine
-
- MDL: MFCD00496816
- インチ: InChI=1S/C9H11N5O/c1-3-15-4-2-14(1)9-7-8(11-5-10-7)12-6-13-9/h5-6H,1-4H2,(H,10,11,12,13)
- InChIKey: MEOMXKNIFWDDGZ-UHFFFAOYSA-N
- SMILES: C12=NC=NC1=C(N3CCOCC3)NC=N2
計算された属性
- 精确分子量: 205.09600
- 同位素质量: 205.096
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 221
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.3
- トポロジー分子極性表面積: 66.9A^2
じっけんとくせい
- 密度みつど: 1.416
- Boiling Point: 527.1°C at 760 mmHg
- フラッシュポイント: 272.6°C
- PSA: 66.93000
- LogP: 0.25450
6-(morpholin-4-yl)-9H-purine Security Information
- 储存条件:Sealed in dry,2-8°C
6-(morpholin-4-yl)-9H-purine 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
6-(morpholin-4-yl)-9H-purine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM138467-1g |
4-(1H-purin-6-yl)morpholine |
2846-96-0 | 95% | 1g |
$110 | 2024-07-28 | |
Enamine | EN300-63842-10.0g |
6-(morpholin-4-yl)-9H-purine |
2846-96-0 | 95.0% | 10.0g |
$488.0 | 2025-03-21 | |
Ambeed | A145525-250mg |
4-(1H-Purin-6-yl)morpholine |
2846-96-0 | 95% | 250mg |
$52.0 | 2025-03-05 | |
Enamine | EN300-63842-2.5g |
6-(morpholin-4-yl)-9H-purine |
2846-96-0 | 95.0% | 2.5g |
$169.0 | 2025-03-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN12255-250MG |
6-(morpholin-4-yl)-9H-purine |
2846-96-0 | 95% | 250MG |
¥ 283.00 | 2023-04-13 | |
Enamine | EN300-63842-0.5g |
6-(morpholin-4-yl)-9H-purine |
2846-96-0 | 95.0% | 0.5g |
$63.0 | 2025-03-21 | |
Enamine | EN300-63842-1.0g |
6-(morpholin-4-yl)-9H-purine |
2846-96-0 | 95.0% | 1.0g |
$85.0 | 2025-03-21 | |
1PlusChem | 1P002VTF-1g |
9H-Purine, 6-(4-morpholinyl)- |
2846-96-0 | 95% | 1g |
$100.00 | 2024-05-07 | |
eNovation Chemicals LLC | Y1267076-100mg |
9H-Purine, 6-(4-morpholinyl)- |
2846-96-0 | 95% | 100mg |
$80 | 2025-03-29 | |
Ambeed | A145525-1g |
4-(1H-Purin-6-yl)morpholine |
2846-96-0 | 95% | 1g |
$137.0 | 2025-03-05 |
6-(morpholin-4-yl)-9H-purine 関連文献
-
Charlotte E. Allen,Amanda J. Welford,Thomas P. Matthews,John J. Caldwell,Ian Collins Med. Chem. Commun. 2014 5 180
6-(morpholin-4-yl)-9H-purineに関する追加情報
6-(Morpholin-4-yl)-9H-purine: A Comprehensive Overview
6-(Morpholin-4-yl)-9H-purine, a compound with the CAS number 2846-96-0, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and drug discovery. This compound is a derivative of purine, a heterocyclic aromatic compound, with a morpholine substituent at the 6-position. The integration of the morpholine group introduces unique chemical properties and functional versatility, making it a valuable compound for both academic research and industrial applications.
The structure of 6-(Morpholin-4-yl)-9H-purine consists of a purine ring system, which is composed of two fused rings: an imidazole ring and a pyrimidine ring. The morpholine group, which is attached at the 6-position of the purine ring, contributes to the molecule's hydrophilicity and potential bioavailability. This substitution pattern has been shown to influence the compound's ability to interact with various biological targets, such as enzymes, receptors, and nucleic acids.
Recent studies have highlighted the potential of 6-(Morpholin-4-yl)-9H-purine as a lead compound in drug discovery. For instance, researchers have explored its role as an inhibitor of adenosine receptors, which are critical targets in the treatment of inflammatory diseases and central nervous system disorders. The morpholine substitution has been found to enhance the compound's selectivity and potency, making it a promising candidate for further development.
In addition to its pharmacological applications, 6-(Morpholin-4-yl)-9H-purine has also been studied for its ability to modulate cellular signaling pathways. For example, it has been shown to inhibit certain kinases involved in cancer progression, suggesting its potential as an anticancer agent. Furthermore, its interaction with nucleic acids has been investigated, revealing its potential role in antiviral therapies.
The synthesis of 6-(Morpholin-4-yl)-9H-purine involves a series of well-established organic reactions. Typically, the starting material is adenine or another purine derivative, which undergoes functionalization at the 6-position to introduce the morpholine group. This process often involves nucleophilic substitution or coupling reactions, depending on the specific conditions and reagents used.
From an analytical standpoint, 6-(Morpholin-4-yl)-9H-purine can be characterized using various spectroscopic techniques such as UV-vis spectroscopy, NMR spectroscopy, and mass spectrometry. These methods provide insights into its molecular structure, purity, and stability under different conditions.
In terms of applications beyond drug discovery, 6-(Morpholin-4-yl)-9H-purine has been utilized as a building block in the synthesis of more complex molecules. Its modular structure allows for further functionalization at other positions on the purine ring, enabling researchers to explore a wide range of chemical space.
It is also worth noting that 6-(Morpholin-4-yl)-9H-purine exhibits interesting physical properties. For example, it has a melting point that is consistent with other purine derivatives and is soluble in common organic solvents such as dichloromethane and ethanol. These properties make it suitable for use in various laboratory settings.
Looking ahead, ongoing research into 6-(Morpholin-4-yl)-9H-purine continues to uncover new insights into its biological activity and therapeutic potential. Collaborative efforts between chemists and biologists are expected to yield innovative applications for this compound in the near future.
In conclusion, 6-(Morpholin-4-yll - 9 H - purin e) is a versatile and intriguing molecule that continues to captivate researchers across multiple disciplines. Its unique combination of structural features and functional properties positions it as an important tool in both basic research and applied sciences.
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